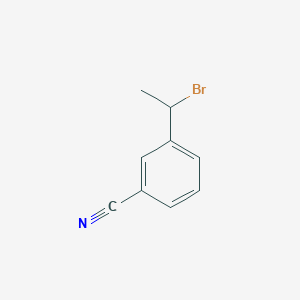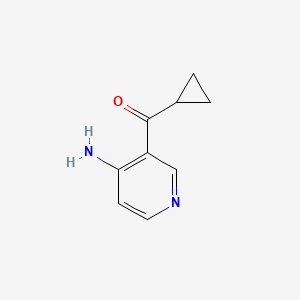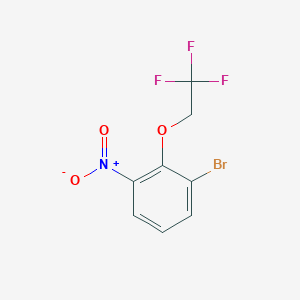
1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene
Vue d'ensemble
Description
1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene is a chemical compound with the empirical formula C8H6BrF3O . It is provided by Sigma-Aldrich as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the SMILES stringFC(F)(F)COc1cccc(Br)c1 . The InChI code for this compound is 1S/C8H6BrF3O/c9-6-2-1-3-7(4-6)13-5-8(10,11)12/h1-4H,5H2 .
Applications De Recherche Scientifique
Molecular Electronics
1-Bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene and related compounds have been utilized in the field of molecular electronics. For instance, a molecule containing a nitroamine redox center demonstrated significant properties like negative differential resistance and an on-off peak-to-valley ratio exceeding 1000:1 in current-voltage measurements. This showcases its potential in developing advanced electronic devices with high on-off ratios, crucial for digital applications (Chen et al., 1999).
Organometallic Synthesis
This compound serves as a versatile starting material in organometallic chemistry. A notable example is its selective preparation leading to synthetically useful reactions involving phenylmagnesium, -lithium, and -copper intermediates. This highlights its role in facilitating the synthesis of complex organometallic compounds for various applications (Porwisiak & Schlosser, 1996).
Luminescent Material Development
The compound and its derivatives have found use in creating luminescent materials. Covalent organic polymers synthesized using derivatives of this compound have shown promising applications as sensors for metal ions and nitroaromatic explosives. These materials exhibit color tunability and high sensitivity, making them ideal for environmental monitoring and safety applications (Guo & Cao, 2015).
Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used to develop new ligands for the determination of metal ions like nickel(II) via adsorptive stripping voltammetry. This demonstrates its utility in enhancing the sensitivity and selectivity of analytical methods for trace metal detection, which is crucial for environmental monitoring and industrial quality control (Hurtado et al., 2013).
Safety and Hazards
This compound is classified as non-combustible solids (Storage Class Code 13) and has a WGK of 3 . The flash point is not applicable . The safety information includes pictograms GHS07, signal word Warning, and hazard statements H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Propriétés
IUPAC Name |
1-bromo-3-nitro-2-(2,2,2-trifluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3NO3/c9-5-2-1-3-6(13(14)15)7(5)16-4-8(10,11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFMSCGYCAUZYRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)OCC(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Bromophenyl)methyl]-3-hydroxypropanenitrile](/img/structure/B1529436.png)
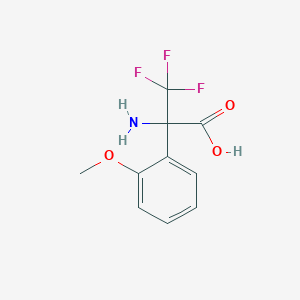
![2-[(1-Methanesulfonylpiperidin-4-yl)oxy]acetic acid](/img/structure/B1529439.png)
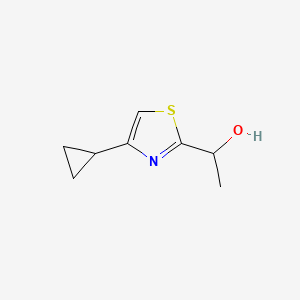


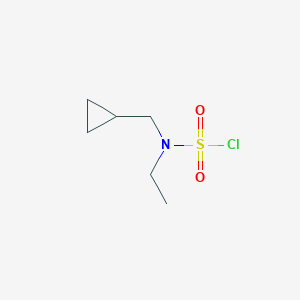

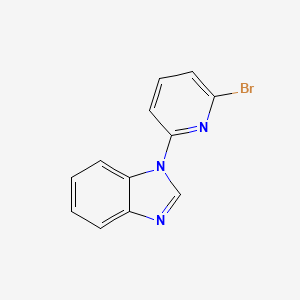
![5-(Chloromethyl)-2-[(2-fluorophenyl)methoxy]pyridine](/img/structure/B1529452.png)
